![molecular formula C12H15NO2 B3114851 methyl (2R)-1-benzylazetidine-2-carboxylate CAS No. 205443-23-8](/img/structure/B3114851.png)
methyl (2R)-1-benzylazetidine-2-carboxylate
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound belonging to a certain class, like an ester or an amine .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis would involve a detailed examination of each step in the synthesis process, including the reactants, products, and conditions for each reaction .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemical substances .Scientific Research Applications
Synthesis and Stereochemistry
- Methyl (2R)-1-benzylazetidine-2-carboxylate has been used in synthetic chemistry, particularly in the creation of azetidine-2-carboxylic acids. For instance, an efficient route to (S)-azetidine-2-carboxylic acid was developed using a process that involved the transformation of related compounds, highlighting the versatility of these molecules in synthetic organic chemistry (Futamura et al., 2005).
Biocatalysis and Enantioselectivity
- This compound has been pivotal in studies involving biotransformations. For example, Rhodococcus erythropolis AJ270 was used to catalyze the transformation of 1-benzylazetidine-2-carbonitriles and related compounds, demonstrating high efficiency and enantioselectivity, which is crucial in the creation of specific stereoisomers in pharmaceuticals (Leng et al., 2009).
Alkaloid Synthesis
- The compound has also been utilized in the synthesis of pyrrolizidine alkaloids like turneforcidine and platynecine. This involves ring expansion of azetidinium ylides derived from methyl 1-benzylazetidine-2-carboxylate, demonstrating its use in complex natural product synthesis (Vanecko & West, 2005).
Antibacterial Activity
- In the field of medicinal chemistry, methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate, a derivative of this compound, has been synthesized and evaluated for antibacterial activity against various strains, showing promising results (Karai et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (2R)-1-benzylazetidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-7-8-13(11)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFFWKWHYDAMKP-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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